1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol is a fluorinated organic compound. Compounds with fluorine atoms often exhibit unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol typically involves multiple steps, including the introduction of fluorine atoms, iodination, and nitration. Common reagents might include fluorinating agents, iodine sources, and nitrating mixtures. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of nitro groups, forming amines.
Substitution: The presence of halogens like iodine makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions but could include various fluorinated, iodinated, or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules, especially those requiring fluorinated or iodinated aromatic rings.
Biology
In biological research, fluorinated compounds are often used in imaging studies due to their unique interactions with biological systems.
Medicine
Industry
In industry, such compounds might be used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can significantly affect the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and nitro groups.
1,1,1,3,3,3-Hexafluoro-2-(3-chloro-5-nitrophenyl)-2-propanol: Similar structure but with chlorine instead of iodine.
1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-methylphenyl)-2-propanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of fluorine, iodine, and nitro groups in 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol gives it distinct chemical properties, potentially making it more reactive or providing specific interactions in biological systems.
Properties
Molecular Formula |
C9H4F6INO3 |
---|---|
Molecular Weight |
415.03 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-iodo-5-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H4F6INO3/c10-8(11,12)7(18,9(13,14)15)4-1-5(16)3-6(2-4)17(19)20/h1-3,18H |
InChI Key |
OOTWOXUOLUVHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.